

In-Depth Technical Guide to 1-Fluoroheptane: Chemical Properties and Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroheptane (C₇H₁₅F) is a saturated alkyl fluoride that serves as a valuable building block in organic synthesis. The introduction of a fluorine atom into an aliphatic chain can significantly alter the parent molecule's physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, and key experimental methodologies related to **1-fluoroheptane**, tailored for professionals in research and development.

Chemical and Physical Data

The fundamental physicochemical properties of **1-fluoroheptane** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 1-Fluoroheptane



Property	Value	Source(s)
Molecular Formula	C7H15F	[1][2][3][4]
Molecular Weight	118.19 g/mol	[1][2][3][4]
CAS Number	661-11-0	[1][2][3][4]
Appearance	Colorless liquid	
Density	0.806 g/mL at 25 °C	[1]
Boiling Point	119.2 °C at 750 mmHg	[1][2]
Melting Point	-73 °C	[2]
Flash Point	14 °C (57.2 °F) - closed cup	[1]
Refractive Index (n20/D)	1.386	[1]
Solubility	Soluble in organic solvents.	[5]

Table 2: Spectroscopic and Other Data for 1-Fluoroheptane

Data Type	Key Information	Source(s)
¹ H NMR	Data available, specific shifts depend on solvent.	[6]
¹³ C NMR	Data available, specific shifts depend on solvent.	[1][7]
¹⁹ F NMR	Data available, chemical shift is characteristic.	[6][8][9][10]
Mass Spectrometry (GC-MS)	Electron ionization data available.	[1][4]
FTIR	Characteristic C-F stretching and C-H vibrational modes.	[11]

Experimental Protocols



Detailed methodologies for the synthesis, purification, and analysis of **1-fluoroheptane** are crucial for its effective use in a research setting.

Synthesis of 1-Fluoroheptane

A common method for the synthesis of **1-fluoroheptane** is via nucleophilic substitution of a suitable heptyl derivative.

Protocol 1: Synthesis from 1-Bromoheptane

This protocol describes the synthesis of **1-fluoroheptane** from **1**-bromoheptane using a fluoride salt.

Materials:

- 1-Bromoheptane
- Potassium fluoride (spray-dried)
- Phase-transfer catalyst (e.g., 18-crown-6)
- Anhydrous solvent (e.g., acetonitrile)
- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware for reflux and distillation

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
- To the flask, add spray-dried potassium fluoride (a molar excess, e.g., 2-3 equivalents) and a catalytic amount of 18-crown-6.
- Add anhydrous acetonitrile to the flask to create a slurry.
- Add 1-bromoheptane (1 equivalent) to the stirred slurry.



- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.
- Upon completion, cool the mixture to room temperature.
- Filter the reaction mixture to remove the inorganic salts.
- Wash the filtrate with water to remove the phase-transfer catalyst and any remaining salts.
- Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.
- Purify the crude **1-fluoroheptane** by fractional distillation.

Purification of 1-Fluoroheptane

Fractional distillation is the primary method for obtaining high-purity **1-fluoroheptane**.

Protocol 2: Purification by Fractional Distillation

Materials:

- Crude 1-fluoroheptane
- Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Assemble the fractional distillation apparatus.
- Charge the distillation flask with the crude 1-fluoroheptane and a few boiling chips.
- · Begin heating the flask gently.
- Carefully monitor the temperature at the head of the fractionating column.



- Discard the initial fraction (forerun), which may contain lower-boiling impurities.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of
 1-fluoroheptane (approximately 119 °C at atmospheric pressure).
- Cease distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

Spectroscopic Analysis

Protocol 3: NMR Spectroscopy (1H, 13C, 19F)

Sample Preparation:

 Prepare a solution of 1-fluoroheptane in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A typical concentration is 5-10 mg/mL.

Instrument Parameters (General):

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts will be in the range of approximately 0.8-4.5 ppm. The protons on the carbon bearing the fluorine will appear as a triplet of triplets due to coupling with both the fluorine and the adjacent methylene protons.
- ¹³C NMR: Obtain the spectrum with proton decoupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
- 19F NMR: Acquire the spectrum with proton decoupling. The 19F spectrum of **1- fluoroheptane** will show a single resonance, typically a triplet, due to coupling with the adjacent methylene protons. The chemical shift will be in the characteristic range for primary alkyl fluorides.[9]

Protocol 4: GC-MS Analysis

Sample Preparation:

 Dilute a small amount of 1-fluoroheptane in a volatile organic solvent (e.g., dichloromethane or hexane).



Instrument Parameters (Typical):

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
 - Carrier Gas: Helium or Hydrogen.
- Mass Spectrometer (MS):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 200).

Protocol 5: FTIR Analysis

Sample Preparation:

• As **1-fluoroheptane** is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Parameters:

- Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Key expected absorbances include C-H stretching vibrations (around 2850-3000 cm⁻¹) and a
 characteristic C-F stretching vibration (typically in the 1000-1100 cm⁻¹ region).

Chemical Reactivity

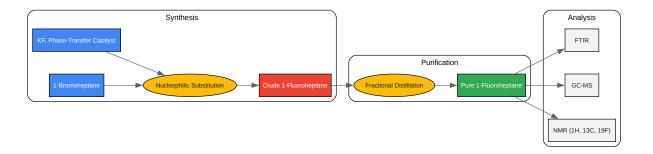
1-Fluoroheptane exhibits reactivity typical of primary alkyl fluorides. The carbon-fluorine bond is strong, making fluoride a poor leaving group in nucleophilic substitution reactions compared



to other halogens.[12] However, under certain conditions, it can undergo substitution and other reactions.

- Nucleophilic Substitution: While challenging, nucleophilic substitution can be achieved with strong nucleophiles and under forcing conditions.[13] The reaction generally proceeds via an S_n2 mechanism.
- Reaction with Magnesium: Unlike alkyl bromides and iodides, alkyl fluorides are generally
 unreactive towards magnesium under standard Grignard reaction conditions.[14] However,
 the use of highly activated magnesium (e.g., Rieke magnesium) or mechanochemical
 methods may facilitate the formation of the corresponding Grignard reagent.[14]

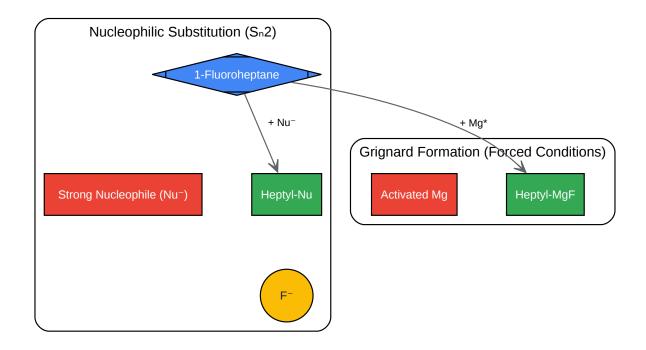
Visualizations



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Caption: General experimental workflow for the synthesis, purification, and analysis of **1-fluoroheptane**.





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Caption: Key reaction pathways of **1-fluoroheptane**.

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